1-(5-chloro-2-methylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the benzodiazole intermediate with a suitable pyrrolidinone precursor under basic conditions.
Substitution Reactions: The final compound is obtained by introducing the 5-chloro-2-methylphenyl and 4-methoxyphenoxyethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the aromatic rings or the pyrrolidinone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-CHLORO-2-METHYLPHENYL)-3-(5-METHYL-2-(4-METHYLPHENYLAZO)PHENYL)UREA
- 4-(2-CHLORO-4-METHOXY-5-METHYLPHENYL)-N-[(1S)-2-CYCLOPROPYL-1-(3-FLUORO-4-METHYLPHENYL)ETHYL]-5-METHYL-N-PROP-2-YNYL-1,3-THIAZOL-2-AMINE
Uniqueness
1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring with a pyrrolidinone moiety and specific substituents makes it a valuable compound for various applications.
Properties
Molecular Formula |
C27H26ClN3O3 |
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Molecular Weight |
476.0 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-7-8-20(28)16-25(18)31-17-19(15-26(31)32)27-29-23-5-3-4-6-24(23)30(27)13-14-34-22-11-9-21(33-2)10-12-22/h3-12,16,19H,13-15,17H2,1-2H3 |
InChI Key |
BQAXFZCHJQOMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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